molecular formula C11H8ClN5O4 B10855116 4-chloro-5-[(2E)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]pyridazin-3-ol

4-chloro-5-[(2E)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]pyridazin-3-ol

Katalognummer B10855116
Molekulargewicht: 309.66 g/mol
InChI-Schlüssel: WUVOGTSGMTVCGA-YIXHJXPBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L82 is a selective and non-competitive inhibitor of DNA ligase 1 (DNA Lig1). It has shown significant anti-proliferative activity against breast cancer cells. DNA ligase 1 is an enzyme crucial for DNA replication and repair, making L82 a valuable compound in cancer research and potential therapeutic applications .

Vorbereitungsmethoden

The synthesis of L82 involves several steps, typically starting with the preparation of the core structure followed by the introduction of specific functional groups. The synthetic route often includes:

Industrial production methods for L82 are not extensively documented, but they likely involve scaling up the laboratory synthesis process, ensuring high purity and yield through optimized reaction conditions and purification techniques.

Analyse Chemischer Reaktionen

L82 undergoes various chemical reactions, including:

    Oxidation: L82 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on L82, potentially altering its biological activity.

    Substitution: L82 can participate in substitution reactions, where functional groups are replaced by other groups, modifying its properties.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

L82 has several scientific research applications, including:

Wirkmechanismus

L82 exerts its effects by selectively inhibiting DNA ligase 1. It binds to the DNA-binding domain of DNA ligase 1, stabilizing the complex formation between DNA ligase 1 and nicked DNA. This uncompetitive inhibition prevents the enzyme from joining DNA strands, thereby inhibiting DNA replication and repair. This mechanism is particularly effective in cancer cells, which rely heavily on DNA repair pathways .

Vergleich Mit ähnlichen Verbindungen

L82 is unique compared to other DNA ligase inhibitors due to its selective and non-competitive inhibition of DNA ligase 1. Similar compounds include:

    L67: A competitive inhibitor of DNA ligases I and III.

    L189: A competitive inhibitor of DNA ligases I, III, and IV.

L82’s uncompetitive inhibition mechanism and selective targeting of DNA ligase 1 make it distinct from L67 and L189, which are competitive inhibitors .

Eigenschaften

Molekularformel

C11H8ClN5O4

Molekulargewicht

309.66 g/mol

IUPAC-Name

5-chloro-4-[(2E)-2-[(4-hydroxy-3-nitrophenyl)methylidene]hydrazinyl]-1H-pyridazin-6-one

InChI

InChI=1S/C11H8ClN5O4/c12-10-7(5-14-16-11(10)19)15-13-4-6-1-2-9(18)8(3-6)17(20)21/h1-5,18H,(H2,15,16,19)/b13-4+

InChI-Schlüssel

WUVOGTSGMTVCGA-YIXHJXPBSA-N

Isomerische SMILES

C1=CC(=C(C=C1/C=N/NC2=C(C(=O)NN=C2)Cl)[N+](=O)[O-])O

Kanonische SMILES

C1=CC(=C(C=C1C=NNC2=C(C(=O)NN=C2)Cl)[N+](=O)[O-])O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.